1-benzothiophen-7-ol

Melting point Physicochemical property Purity assessment

The 7-hydroxy substitution in 1-Benzothiophen-7-ol positions the hydroxyl group ortho to the sulfur atom. This unique regioisomerism yields distinct pKa, melting point, and reactivity profiles, impacting synthesis yields and biological target engagement. This isomer cannot be substituted with its 4-, 5-, or 6-hydroxy analogs. Ideal for kinase inhibitor programs, crop protection agent design, and organic electronic materials research.

Molecular Formula C8H6OS
Molecular Weight 150.2 g/mol
CAS No. 77898-35-2
Cat. No. B1589685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzothiophen-7-ol
CAS77898-35-2
Molecular FormulaC8H6OS
Molecular Weight150.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)SC=C2
InChIInChI=1S/C8H6OS/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5,9H
InChIKeyGCMUDSUJOMUXKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzothiophen-7-ol (CAS 77898-35-2): Core Properties and Scientific Identity


1-Benzothiophen-7-ol (benzo[b]thiophen-7-ol) is a heterocyclic organic compound consisting of a benzothiophene core with a hydroxyl substituent at the 7-position [1]. This positional isomer of the hydroxybenzothiophene family possesses a unique electronic and steric profile that distinguishes it from its 4-, 5-, and 6-substituted analogs, directly influencing its reactivity, physicochemical properties, and utility as a synthetic building block in pharmaceutical and agrochemical research [2].

1-Benzothiophen-7-ol: Why Positional Isomers Cannot Be Interchanged Without Verification


The hydroxybenzothiophene scaffold exhibits pronounced regioisomerism, wherein the position of the hydroxyl group dictates critical molecular properties including acidity, hydrogen-bonding capacity, and metabolic stability. 1-Benzothiophen-7-ol cannot be freely substituted with its 4-, 5-, or 6-hydroxy analogs because the 7-position uniquely positions the hydroxyl group ortho to the sulfur atom, altering the aromatic system's electron density and resulting in distinct pKa, melting point, and reactivity profiles . These quantifiable differences directly affect downstream synthesis yields, purification efficiency, and biological target engagement, making isomer-specific procurement essential for reproducible research [1].

Quantitative Differentiation of 1-Benzothiophen-7-ol Against Closest Analogs


Melting Point: 1-Benzothiophen-7-ol vs. 4-Hydroxy Analog

1-Benzothiophen-7-ol exhibits a melting point of 67–68 °C, which is 12–14 °C lower than that of its 4-hydroxy isomer, benzothiophen-4-ol, which melts at 80–81 °C [1][2]. This difference provides a clear physical differentiator for identity confirmation and purity assessment.

Melting point Physicochemical property Purity assessment

Predicted pKa: 1-Benzothiophen-7-ol Acidity Compared to Positional Isomers

The predicted acid dissociation constant (pKa) for 1-benzothiophen-7-ol is 9.15 ± 0.40 . While directly comparable pKa data for all isomers is limited, this value places the 7-hydroxy group as a moderately strong phenol, influenced by the ortho sulfur atom's electron-withdrawing effect. This predicted acidity differs from expectations for other positional isomers where resonance and inductive effects are distinct, thereby affecting the compound's reactivity in alkylation, acylation, and metal-catalyzed coupling reactions.

pKa Ionization constant Reactivity

Lipophilicity (LogP): Minimal Difference Highlights Importance of Regiochemistry

1-Benzothiophen-7-ol has a calculated XLogP3 of 2.6 [1] and a reported LogP of 2.55 . Its 4-hydroxy isomer, benzothiophen-4-ol, has a reported LogP of 2.61 [2]. The near-identical lipophilicity values demonstrate that while overall hydrophobicity is similar, the different melting points and pKa values are the true drivers of differential behavior. This underscores that simple bulk property similarity does not predict downstream performance.

LogP Lipophilicity ADME

Purity Specifications: Vendor-Dependent Variations in Research-Grade Material

Commercial availability of 1-benzothiophen-7-ol ranges from 95% to 98% purity, with vendors such as AKSci offering 95% material and Leyan providing 98% purity . This variation is notable because even trace impurities can interfere with sensitive catalytic reactions or biological assays. The 7-isomer's melting point (67-68 °C) is lower than that of the 4-isomer (80-81 °C), which may affect purification by recrystallization and consequently the achievable purity grade across different suppliers.

Purity Quality control Procurement

Synthetic Utility: 1-Benzothiophen-7-ol as a Privileged Scaffold in Kinase Inhibitor Development

Recent patent literature explicitly discloses 1-benzothiophen-7-ol as a key intermediate in the synthesis of kinase inhibitors for targeted cancer therapy [1]. While the 6-hydroxybenzothiophene scaffold has been extensively optimized as a degron for estrogen receptor degradation [2], the 7-hydroxy isomer offers a distinct vector for substitution and a different electronic environment due to the ortho sulfur proximity. This regioisomeric difference is crucial for exploring structure-activity relationships (SAR) around the benzothiophene core in medicinal chemistry programs.

Kinase inhibitor Medicinal chemistry Scaffold

Optimized Application Scenarios for 1-Benzothiophen-7-ol in Research and Development


Medicinal Chemistry: Kinase Inhibitor Scaffold Exploration

Utilize 1-benzothiophen-7-ol as a core building block to generate novel kinase inhibitor candidates. The 7-hydroxy substitution provides a distinct vector for fragment growth compared to the more commonly explored 6-hydroxy isomer, enabling the exploration of new chemical space in targeted oncology programs [1]. Its predicted pKa of 9.15 guides the selection of appropriate conditions for O-alkylation or O-arylation reactions .

Agrochemical Research: Eco-Friendly Pesticide Design

Leverage the benzothiophen-7-ol scaffold in the design of sustainable crop protection agents. The scaffold's sulfur-containing heterocyclic core offers a unique electronic profile that can be tuned via the 7-hydroxy handle to modulate bioactivity and environmental fate [1]. The 67–68 °C melting point facilitates convenient handling and purification during analog synthesis [2].

Synthetic Methodology Development: Regioselective Functionalization

Employ 1-benzothiophen-7-ol as a model substrate for developing and optimizing regioselective transformations on benzothiophene cores. The well-defined melting point (67–68 °C) and predicted pKa (9.15) provide a robust benchmark for monitoring reaction progress and assessing the impact of reaction conditions on the sensitive 7-hydroxy group [2]. The 97% purity grade from vendors like Fluorochem ensures consistent starting material for method development .

Materials Science: Organic Electronic Building Block

Investigate 1-benzothiophen-7-ol as a precursor for organic electronic materials. The sulfur atom in the benzothiophene ring imparts unique electronic properties compared to oxygen or nitrogen heterocycles, making it a valuable component in the design of organic semiconductors or photovoltaic materials [1]. The 7-hydroxy group serves as a convenient site for further polymerization or covalent attachment to surfaces.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-benzothiophen-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.